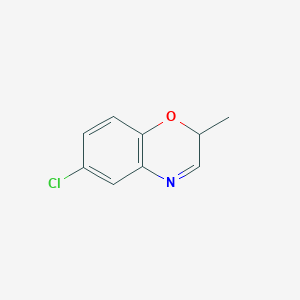
6-Chloro-2-methyl-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine typically involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazines.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition is achieved through the binding of the compound to the enzyme, preventing it from interacting with DNA .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-phenyl-2H-1,4-benzoxazin-2-one
- 3-Chloro-2H-1,4-benzoxazin-2-one
- 6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 4-Benzyl-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-Chloro-2-methyl-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit DNA topoisomerase I sets it apart from other benzoxazine derivatives .
Propiedades
Número CAS |
918968-05-5 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H8ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-6H,1H3 |
Clave InChI |
UPEFAGAXCWWHJN-UHFFFAOYSA-N |
SMILES canónico |
CC1C=NC2=C(O1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



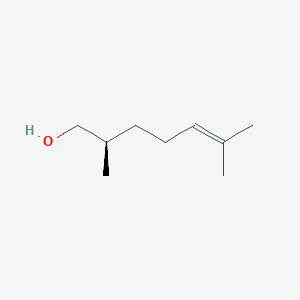
![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)

![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
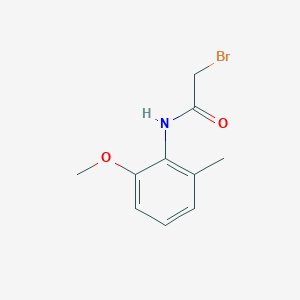

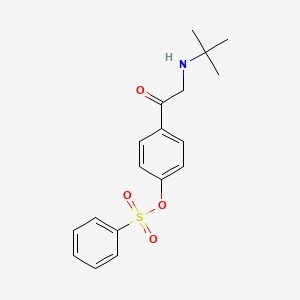
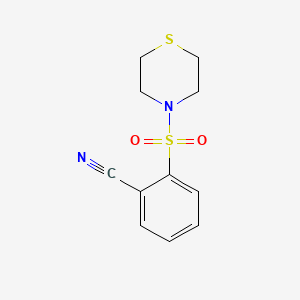
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
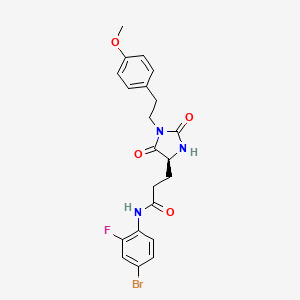

![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
